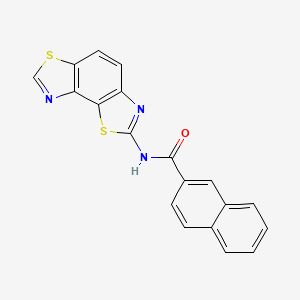

N-Benzo[1,2-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzo[1,2-d] is an organic compound that belongs to the family of benzo[1,2-d] compounds. It is a colorless solid with a molecular weight of 202.20 g/mol. It is an important intermediate in the synthesis of various organic compounds and can be used for a variety of scientific research applications.

Applications De Recherche Scientifique

Activation of Retinoic Acid-Inducible Gene I (RIG-I)

KIN1148 has been identified as a small molecule that directly binds to RIG-I, a gene essential for activating host cell innate immunity against many RNA viruses . This binding leads to the activation of Interferon Regulatory Factor 3 (IRF3), which in turn drives the expression of IRF3-target genes, including specific immunomodulatory cytokines and chemokines .

Enhancement of Vaccine Efficacy

When administered in combination with a vaccine against Influenza A virus (IAV), KIN1148 has been shown to induce both neutralizing antibody and IAV-specific T cell responses . This is in contrast to vaccination alone, which induces comparatively poor responses .

Protection Against Lethal Viral Challenges

The robust immune response induced by KIN1148 has been demonstrated to protect mice from lethal H1N1 and H5N1 IAV challenges .

Augmentation of Human CD8+ T Cell Activation

Importantly, KIN1148 has also been shown to augment human CD8+ T cell activation .

Potential Adjuvant for Antiviral Vaccination

Given its ability to enhance innate immune programs and adaptive immune protection, KIN1148 serves as an effective adjuvant in inducing non-canonical RIG-I activation for antiviral vaccination .

Mécanisme D'action

Biochemical Pathways

The binding of KIN1148 to RIG-I drives the expression of IRF3 and NF-κB target genes, including specific immunomodulatory cytokines and chemokines . This leads to the induction of innate immune programs that enhance adaptive immune protection of antiviral vaccination .

Pharmacokinetics

It is known that kin1148 enhances the efficacy of the influenza vaccine, suggesting that it has suitable bioavailability .

Result of Action

When administered in combination with a vaccine against Influenza A virus (IAV), KIN1148 induces both neutralizing antibody and broadly cross-protective IAV-specific T cell responses . This robust KIN1148-adjuvanted immune response protects mice from lethal H1N1 and H5N1 IAV challenge . Importantly, KIN1148 also augments human CD8+ T cell activation .

Action Environment

It is known that kin1148 serves as an effective adjuvant in inducing non-canonical rig-i activation . This suggests that its action may be influenced by the presence of other compounds, such as vaccines, in the environment.

Propriétés

IUPAC Name |

N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAISOECYKYATLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzo[1,2-d | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

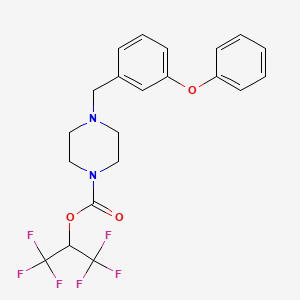

![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)

![(4-Nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B608286.png)